2'-Deoxyadenosine-5'-triphosphate disodium salt

Vue d'ensemble

Description

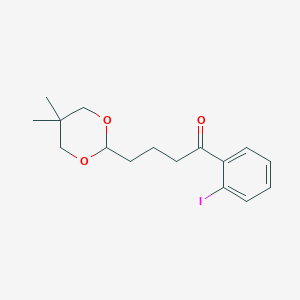

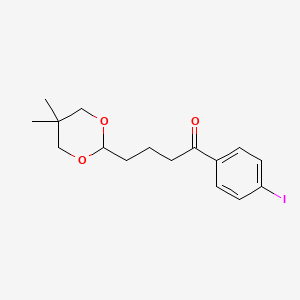

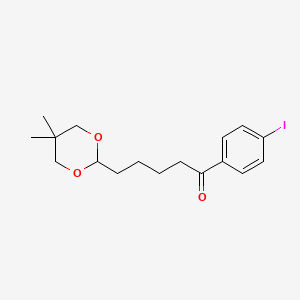

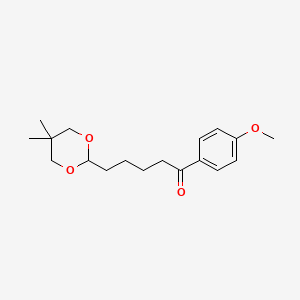

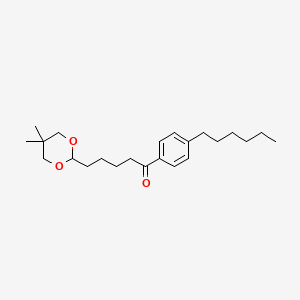

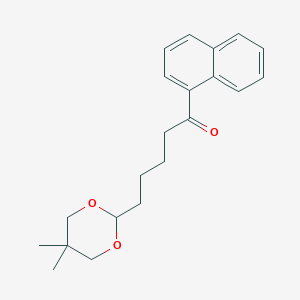

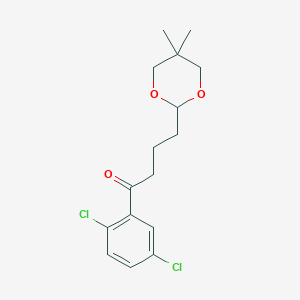

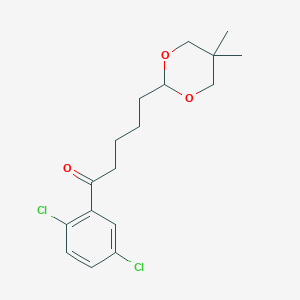

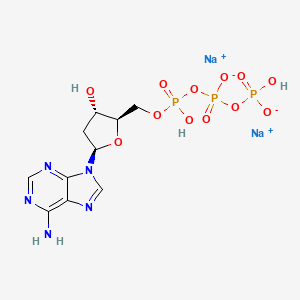

2’-Deoxyadenosine-5’-triphosphate disodium salt (dATP) is a nucleotide used in cells for DNA synthesis, as a substrate of DNA polymerases . It is composed of a nucleobase attached to deoxyribose and a 5’-hydroxyl on the sugar bound to a chain of three phosphate residues .

Molecular Structure Analysis

The molecular structure of dATP consists of a nucleobase (adenine) attached to deoxyribose, a 5’-hydroxyl on the sugar, and a chain of three phosphate residues . The empirical formula is C10H14N5Na2O12P3, and the molecular weight is 535.15 .

Chemical Reactions Analysis

dATP is used in DNA synthesis reactions such as PCR, DNA sequencing, and molecular cloning techniques . It is also used in the detection of apoptotic cells by the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) technique .

Physical And Chemical Properties Analysis

dATP is typically available in powder form and is stored at temperatures below -20°C . It is colorless and has a concentration of 100 mM with a pH of 7 .

Applications De Recherche Scientifique

Apoptotic Program Induction

2'-Deoxyadenosine-5'-triphosphate disodium salt (dATP) and its analogs like 2-chloro-2'-deoxyadenosine (2CdA) can induce apoptosis in lymphocytes, making them useful in the treatment of lymphoproliferative diseases. The 5'-triphosphate metabolite of 2CdA, similar to dATP, activates caspase-3, leading to cell death (Leoni et al., 1998).

RNA Polymerase Interaction

dATP can be incorporated into RNA by RNA polymerase, with implications for DNA replication and transcription processes (Shigeura & Boxer, 1964).

Fluorescent DNA Probes

Fluoresceinylated derivatives of dATP serve as non-radioactive DNA probes, useful for various biochemical and molecular biology applications (Sarfati & Namane, 1990).

Affinity Purification of Enzymes

dATP derivatives are used in affinity chromatography for purifying enzymes like ribonucleotide reductases (Berglund & Eckstein, 1974).

Inhibition of Ribonucleotide Reductase

dATP acts as an inhibitor for ribonucleotide reductase, affecting nucleotide reduction reactions and thus influencing DNA synthesis (Chang & Cheng, 1980).

Protein Synthesis Inhibition

Analogs of dATP can inhibit protein synthesis in cells by activating endonucleases, relevant for understanding cellular protein regulation mechanisms (Eppstein et al., 1985).

Stereochemical Studies in DNA Polymerase

dATP is used in stereochemical studies of enzymes like DNA polymerase, providing insights into the mechanisms of nucleic acid synthesis (Gupta & Benkovic, 1984).

DNA Synthesis Inhibition Mechanisms

Studies on dATP analogs like 2-chlorodeoxyadenosine 5'-triphosphate reveal mechanisms of DNA synthesis inhibition in lymphoblastic cells, important for cancer research (Griffig et al., 1989).

Carbohydrate-Nucleotide Interactions

dATP interacts with carbohydrates like glucose and fructose, affecting the structure and function of nucleotides in biological systems (El-Mahdaoui et al., 1997).

Adsorption Studies

dATP shows strong adsorption properties on surfaces like mercury, providing insights into nucleotide-surface interactions relevant in biochemistry and nanotechnology (Kinoshita et al., 1977).

Mécanisme D'action

Target of Action

The primary targets of 2’-Deoxyadenosine-5’-triphosphate disodium salt, also known as Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogentriphosphate, are a variety of polymerases, including DNA polymerases and reverse transcriptases . These enzymes play a crucial role in DNA synthesis and replication, which are vital processes for cell division and genetic information transmission.

Mode of Action

This compound acts as a substrate for the aforementioned enzymes . During DNA synthesis, the enzymes incorporate the 2’-Deoxyadenosine-5’-triphosphate into the growing DNA chain. The addition of this compound results in the extension of the DNA strand, enabling the replication of genetic information.

Biochemical Pathways

The compound is involved in the DNA synthesis pathway . It is incorporated into the DNA strand during replication, affecting the overall process of DNA synthesis. The downstream effects include the successful replication of DNA, which is essential for cell division and the propagation of genetic information.

Result of Action

The result of the compound’s action is the successful synthesis of DNA . By acting as a substrate for DNA polymerases and reverse transcriptases, it enables these enzymes to extend the DNA chain, leading to the replication of genetic information. This is a crucial process for cell division and the propagation of genetic information.

Safety and Hazards

While specific safety and hazard information for dATP is not provided in the search results, general safety measures for handling such substances include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing . It is also important to avoid ingestion and inhalation and to prevent dust formation .

Propriétés

IUPAC Name |

disodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O12P3.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKDCIBJADJZSK-OJSHLMAWSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5Na2O12P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxyadenosine-5'-triphosphate disodium salt | |

CAS RN |

74299-50-6 | |

| Record name | 2'-deoxyadenosine 5'-(disodium dihydrogen triphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.